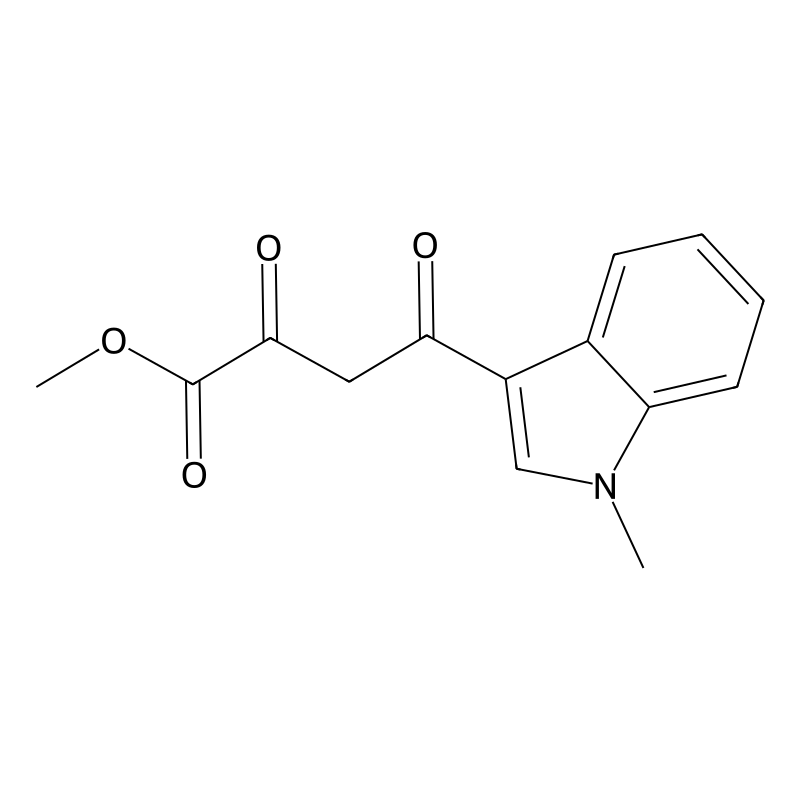

methyl 4-(1-methyl-1H-indol-3-yl)-2,4-dioxobutanoate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

- Availability: While resources like PubChem provide some information on the compound's structure and properties [], there is no mention of its use in scientific research.

- Commercial Availability: Some commercial suppliers offer the compound, but their descriptions primarily focus on purchasing information without mentioning any research applications [].

Methyl 4-(1-methyl-1H-indol-3-yl)-2,4-dioxobutanoate is an indole derivative characterized by its unique structure that combines an indole moiety with a dioxobutanoate group. This compound is recognized for its significant biological and pharmacological activities, often studied for its potential applications in medicinal chemistry. Indole derivatives, including methyl 4-(1-methyl-1H-indol-3-yl)-2,4-dioxobutanoate, are prevalent in natural products and synthetic drugs, playing crucial roles in various biological processes and therapeutic applications.

- Oxidation: This compound can be oxidized using agents such as potassium permanganate or hydrogen peroxide, leading to the formation of carboxylic acids.

- Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride can convert it into alcohols or amines.

- Electrophilic Substitution: The electron-rich indole ring allows for electrophilic substitution reactions, which are common in indole chemistry .

These reactions highlight the compound's versatility and potential for further functionalization in synthetic chemistry.

Methyl 4-(1-methyl-1H-indol-3-yl)-2,4-dioxobutanoate exhibits a range of biological activities. Research indicates its potential as a bioactive compound with antiviral, anticancer, and antimicrobial properties. The compound has been studied for its effects on various biochemical pathways, contributing to its therapeutic potential in treating diseases such as cancer and viral infections . Notably, derivatives of this compound have shown promising results as inhibitors of acetylcholinesterase and butyrylcholinesterase, enzymes involved in neurodegenerative diseases .

The synthesis of methyl 4-(1-methyl-1H-indol-3-yl)-2,4-dioxobutanoate typically involves the reaction of indole with suitable dicarbonyl compounds. One common method includes:

- Starting Materials: Indole and diethyl oxalate.

- Catalyst: Sodium ethoxide is used to facilitate the reaction.

- Procedure: The reaction mixture is stirred at room temperature followed by heating to promote completion. The product is then purified through standard methods such as recrystallization or chromatography .

This method emphasizes the importance of reaction conditions and catalysts in achieving high yields and purity.

The compound has diverse applications across several fields:

- Chemistry: Serves as a building block for synthesizing more complex molecules.

- Biology: Investigated for its potential as a therapeutic agent against various diseases.

- Medicine: Explored for its role in developing new pharmaceuticals targeting cancer and viral infections.

- Industry: Utilized in material science for developing innovative materials with specific properties .

Studies on methyl 4-(1-methyl-1H-indol-3-yl)-2,4-dioxobutanoate have focused on its interactions with biological targets. For instance, research has demonstrated its inhibitory effects on acetylcholinesterase, indicating potential implications for treating Alzheimer's disease through multitarget-directed ligands that address multiple pathological mechanisms . Additionally, molecular dynamics simulations have been employed to analyze binding interactions at the active sites of enzymes, providing insights into the compound's mechanism of action.

Several compounds share structural similarities with methyl 4-(1-methyl-1H-indol-3-yl)-2,4-dioxobutanoate. These include:

| Compound Name | Structure Type | Notable Activity |

|---|---|---|

| Indole-3-acetic acid | Plant hormone | Growth regulator in plants |

| Indole-3-carbinol | Anticancer agent | Induces apoptosis in cancer cells |

| Tryptophan | Essential amino acid | Precursor to serotonin |

Uniqueness

Methyl 4-(1-methyl-1H-indol-3-yl)-2,4-dioxobutanoate stands out due to its unique combination of the indole ring with a dioxobutanoate moiety. This structural feature enhances its reactivity and biological activity compared to other similar compounds. Its ability to participate in a wider range of